molecular formula C18H26N6O B6957456 N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(triazol-1-yl)benzamide

N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(triazol-1-yl)benzamide

Cat. No.: B6957456
M. Wt: 342.4 g/mol
InChI Key: RAFPAOSZVDEJID-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(triazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazepane ring, a triazole ring, and a benzamide moiety. Its complex structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-22-10-3-12-23(15-14-22)11-2-8-19-18(25)16-4-6-17(7-5-16)24-13-9-20-21-24/h4-7,9,13H,2-3,8,10-12,14-15H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFPAOSZVDEJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CCCNC(=O)C2=CC=C(C=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(triazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the diazepane and triazole intermediates. One common synthetic route includes:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the diazepane and triazole intermediates with a benzamide derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or triazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(triazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(triazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a triazole ring.

    N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(pyridyl-1-yl)benzamide: Contains a pyridine ring instead of a triazole ring.

Uniqueness

N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-4-(triazol-1-yl)benzamide is unique due to its specific combination of a diazepane ring, a triazole ring, and a benzamide moiety. This unique structure allows it to interact with a distinct set of molecular targets, potentially leading to unique biological activities and therapeutic applications.

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